molecular formula C16H10N2O6 B15018386 2-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate

2-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate

Cat. No.: B15018386
M. Wt: 326.26 g/mol
InChI Key: ZUJSBXAXRUOMIK-UHFFFAOYSA-N
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Description

2-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL ACETATE is a complex organic compound with a molecular formula of C16H10N2O6 This compound is characterized by the presence of a nitro group, a dihydroisoindole moiety, and a phenyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL ACETATE typically involves the nitration of a precursor compound followed by esterification. The nitration process introduces the nitro group into the isoindole ring, while the esterification process attaches the phenyl acetate group. Common reagents used in these reactions include nitric acid for nitration and acetic anhydride for esterification. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL ACETATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL ACETATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, generating reactive nitrogen species that can interact with cellular components. The dihydroisoindole moiety can bind to proteins and enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
  • 2-(5-Nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl triphenylphosphanium
  • Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate

Uniqueness

2-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL ACETATE is unique due to its combination of a nitro group, a dihydroisoindole moiety, and a phenyl acetate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for diverse research and industrial purposes .

Properties

Molecular Formula

C16H10N2O6

Molecular Weight

326.26 g/mol

IUPAC Name

[2-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl] acetate

InChI

InChI=1S/C16H10N2O6/c1-9(19)24-14-5-3-2-4-13(14)17-15(20)11-7-6-10(18(22)23)8-12(11)16(17)21/h2-8H,1H3

InChI Key

ZUJSBXAXRUOMIK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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